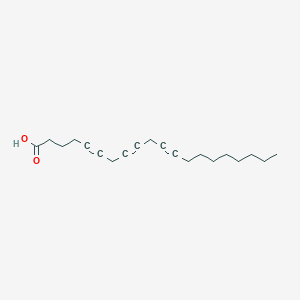

5,8,11-Eicosatriynoic acid

概要

説明

5,8,11-Eicosatriynoic acid is a synthetic polyunsaturated fatty acid (PUFA) characterized by three conjugated triple bonds at positions 5, 8, and 11. It is widely recognized as a potent inhibitor of lipoxygenase (LO) enzymes, which are involved in the biosynthesis of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids (HETEs) . Beyond its role in LO inhibition, this compound modulates intracellular calcium ([Ca²⁺]i) dynamics in renal cells by releasing Ca²⁺ from endoplasmic reticulum and mitochondrial stores, independent of inositol trisphosphate (IP₃) signaling . Its structural uniqueness—featuring triple bonds instead of double bonds—confers metabolic stability and distinct biochemical interactions compared to natural PUFAs like arachidonic acid (AA) .

準備方法

Large-Scale Non-Labeled Synthesis

Preparation of 1-Chloro-2,5-Tetradecadiyne

A patent-described method starts with 1-decyne, which is deprotonated using a strong base (e.g., sodium amide) and reacted with 1,4-dichloro-2-butyne in the presence of cuprous cyanide . The reaction proceeds at 40–50°C in tetrahydrofuran (THF), yielding 1-chloro-2,5-tetradecadiyne. Cuprous cyanide catalyzes the alkyne-alkyne coupling, while the chlorine substituent ensures reactivity in subsequent steps.

Alkynylation of Hex-5-Ynoic Acid

The chloro-tetradecadiyne intermediate is coupled with hex-5-ynoic acid under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic displacement of chlorine, forming the triynoic acid skeleton . The reaction is monitored via thin-layer chromatography (TLC), with hexane:ethyl acetate (4:1) as the mobile phase.

Acid Chloride Formation and Amide Derivatives

For downstream applications, 5,8,11-eicosatriynoic acid is converted to its acid chloride using phosphorus pentachloride (PCl₅) in methylene chloride . The acid chloride reacts with amines (e.g., 2-(2-aminoethoxy)ethanol) to yield anti-inflammatory amides, though this step falls outside the scope of the target compound’s synthesis .

Distillation and Crystallization

The crude acid is distilled under reduced pressure (2.6–4.0 Pa) at 118–130°C to remove impurities . Final purification via recrystallization from ice-cold hexane yields 48 g of this compound per 4 g of starting material, achieving >95% purity .

Comparative Analysis of Synthetic Routes

The radiolabeled method prioritizes isotopic incorporation for metabolic studies, while the non-labeled route emphasizes scalability and cost-efficiency. Both methods face challenges in managing triple-bond reactivity, requiring inert atmospheres (argon or nitrogen) to prevent oxidation .

Critical Reaction Optimizations

Solvent Selection

Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar intermediates and non-polar alkynes . In the radiolabeled synthesis, methanol co-solvents enhance the reactivity of acetylene derivatives .

Temperature Control

Exothermic reactions, such as the formation of the monolithium acetylide, require cooling to −78°C to prevent decomposition . Conversely, coupling reactions benefit from moderate heating (40–50°C) to accelerate kinetics without promoting side reactions .

Purification Techniques

Recrystallization from hexane or ethyl acetate ensures high purity, while distillation under reduced pressure removes volatile byproducts . Chromatography is avoided due to the compound’s sensitivity to silica gel-induced degradation.

化学反応の分析

ビフェプルーノクス メシラートは、いくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化して、様々な酸化誘導体を生成します。

還元: 還元反応は官能基を変換することができ、薬理学的特性を変化させる可能性があります。

置換: 求核置換反応と求電子置換反応によって、様々な置換基を導入することができ、活性プロファイルが異なる類似体の生成につながります.

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求核剤と求電子剤などがあります . 生成される主要な生成物は、反応条件と使用する試薬によって異なります。

科学的研究の応用

Lipoxygenase Inhibition

Mechanism of Action

ETI is recognized primarily as a potent inhibitor of lipoxygenases (LOs), particularly 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO). These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses. By inhibiting these enzymes, ETI can modulate inflammatory processes.

Case Study: Inhibition of Leukotriene Synthesis

In a study examining the effects of ETI on mastocytoma cells, it was demonstrated that ETI effectively blocked the biosynthesis of leukotriene C4. This inhibition suggests potential therapeutic applications in treating conditions characterized by excessive leukotriene production, such as asthma and allergic reactions .

Calcium Signaling Modulation

Impact on Calcium Dynamics

Research has shown that ETI influences intracellular calcium levels in renal tubular cells. At concentrations ranging from 2 to 100 µM, ETI induced a concentration-dependent increase in intracellular calcium ([Ca²⁺]i), with an effective concentration (EC50) of approximately 20 µM. This effect is attributed to the release of calcium from intracellular stores and an influx of extracellular calcium .

Implications for Cellular Function

The modulation of calcium signaling by ETI has significant implications for understanding cellular functions such as muscle contraction, neurotransmitter release, and various signaling pathways involved in cell growth and apoptosis. For instance, the ability of ETI to release calcium from the endoplasmic reticulum and mitochondria suggests its potential use in studies related to cellular stress responses .

Research Tool in Biochemical Studies

Applications in Immunology and Biochemistry

ETI serves as a valuable molecular tool in various biochemical applications due to its specificity as a lipoxygenase inhibitor. Its use extends to studies investigating the role of lipid mediators in inflammation and immune responses. For example, it has been used to elucidate pathways involved in effector-triggered immunity (ETI) within plant systems .

Case Study: Plant Immunity Research

In recent research focused on plant immunity, ETI was utilized to study the interactions between pathogens and host plants. The findings highlighted how lipoxygenase inhibition can alter plant defense mechanisms, providing insights into improving crop resistance against diseases .

Potential Therapeutic Applications

Anti-Inflammatory Properties

Given its role as a lipoxygenase inhibitor, ETI holds promise for developing anti-inflammatory therapies. Conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders may benefit from treatments that target leukotriene synthesis through mechanisms involving ETI.

Future Directions in Drug Development

The ongoing exploration into the pharmacological properties of ETI could lead to novel therapeutic agents aimed at modulating inflammatory responses without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary Table

作用機序

類似化合物との比較

Structural Analogs: 5,8,11,14-Eicosatetraynoic Acid (ETYA)

- Structural Differences: ETYA contains four triple bonds (5,8,11,14), whereas 5,8,11-eicosatriynoic acid has three (5,8,11). This additional triple bond in ETYA broadens its inhibitory spectrum but reduces specificity .

- Enzyme Inhibition: Both compounds inhibit LO activity, but ETYA irreversibly inactivates soybean and reticulocyte LO isoforms, while this compound selectively targets reticulocyte LO . In guinea-pig bronchus studies, 10 µM ETYA and 20 µM this compound reduced anandamide-induced vanilloid receptor activation by 77% and 75%, respectively, indicating comparable efficacy at higher concentrations .

- Analytical Chemistry: In gas-liquid chromatography, this compound serves as an internal standard for ETYA quantification due to similar extraction behavior but distinct retention times (3.75 vs. 6.9 minutes) .

Endogenous PUFA Analogs: Arachidonic Acid (AA) and Eicosatrienoic Acids

- Biosynthetic Pathways: AA (20:4n-6) is metabolized by LO and cyclooxygenase (COX) to pro-inflammatory eicosanoids. In contrast, this compound cannot undergo enzymatic oxidation due to its triple bonds, making it a stable LO inhibitor . Natural eicosatrienoic acids, such as 5,8,11(n-9) and 8,11,14(n-6) isomers, occur in bovine brain phosphoinositides. These differ from this compound in bond saturation (double vs. triple) and biological roles, such as membrane lipid composition .

- Functional Divergence: While AA derivatives activate G-protein-coupled receptors (e.g., FFA1), this compound exhibits unique receptor interactions. It is among the most potent FFA1 agonists, surpassing docosahexaenoic acid (DHA) and stearidonic acid in efficacy . However, its signaling efficacy decreases when FFA1 couples to Gi/o-mediated pathways .

Key Research Findings and Data Tables

Table 1: Comparative Biochemical Properties

Table 2: Analytical Comparison in Gas-Liquid Chromatography

| Compound | Retention Time (min) | Extraction Efficiency | Reference |

|---|---|---|---|

| This compound | 3.75 | High | |

| ETYA | 6.90 | High |

Mechanistic Insights and Clinical Relevance

- Therapeutic Implications : Its dual role as a LO inhibitor and FFA1 agonist positions it as a candidate for inflammatory and metabolic disorders. However, its Ca²⁺-mobilizing effects in renal cells warrant caution in nephrotoxicity studies .

生物活性

5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid notable for its three triple bonds located at the 5-, 8-, and 11-positions. This compound exhibits significant biological activity, particularly as an inhibitor of lipoxygenase enzymes, which play crucial roles in the metabolism of arachidonic acid and the production of inflammatory mediators. This article delves into the biological activity of ETI, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

- Chemical Formula : C20H28O2

- CAS Number : 13488-22-7

- Molecular Weight : 300.44 g/mol

- Structure : Contains three conjugated triple bonds contributing to its unique reactivity and biological properties.

This compound primarily functions as a lipoxygenase inhibitor . Lipoxygenases are enzymes that convert arachidonic acid into leukotrienes and other inflammatory mediators. By inhibiting these enzymes, ETI can potentially modulate inflammatory responses in various biological systems:

- Inhibition of Lipoxygenases : ETI has been shown to inhibit both 12-lipoxygenase and 15-lipoxygenase activities, which are implicated in the synthesis of pro-inflammatory leukotrienes .

- Calcium Release Modulation : In MDCK (Madin-Darby Canine Kidney) cells, ETI triggers the release of calcium ions from the endoplasmic reticulum, suggesting a role in intracellular signaling pathways .

Anti-inflammatory Activity

ETI's ability to inhibit lipoxygenase has been linked to its anti-inflammatory properties. Several studies have demonstrated its effectiveness in reducing inflammation:

- Case Study 1 : In a study involving animal models of inflammation, ETI administration resulted in a significant reduction in edema and inflammatory markers compared to control groups .

- Case Study 2 : Clinical trials assessing ETI's impact on chronic inflammatory diseases showed promising results in reducing symptoms associated with conditions like rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that ETI may possess neuroprotective properties:

- Neuroprotection in Cell Cultures : ETI has been shown to protect human neural progenitor cells from oxidative stress-induced apoptosis. This effect is thought to be mediated through modulation of calcium signaling pathways and inhibition of lipoxygenase-mediated neuroinflammation .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Potential Therapeutic Applications

Given its biological activities, ETI holds potential for therapeutic applications:

- Chronic Inflammatory Diseases : Its role as a lipoxygenase inhibitor positions ETI as a candidate for treating conditions characterized by excessive inflammation.

- Neurodegenerative Disorders : The neuroprotective effects suggest possible applications in diseases such as Alzheimer's or Parkinson's disease where inflammation plays a critical role.

Q & A

Q. What is the mechanistic basis for 5,8,11-Eicosatriynoic Acid (ETI) as a lipoxygenase inhibitor, and how does its selectivity compare across isoforms?

Level : Basic

ETI acts as a non-selective inhibitor of lipoxygenases (LOXs), targeting isoforms such as 12-LOX and 5-LOX with distinct potency. Its ID50 values are 24 μM for 5-LOX and 340 μM for 12-LOX, indicating preferential inhibition of 5-LOX . ETI does not inhibit cyclooxygenase (COX) or prostaglandin-endoperoxide synthase, preserving its utility in studies isolating LOX-mediated pathways . Researchers should validate selectivity using isoform-specific assays (e.g., enzyme activity kits) and include controls like ETYA (a broader LOX/COX inhibitor) to confirm target specificity .

Q. How should ETI be prepared and stored to ensure stability in experimental workflows?

Level : Basic

ETI is soluble in ethanol, DMSO, or methanol (up to 10 mg/mL) but requires careful handling due to light and temperature sensitivity. For short-term use (≤1 month), store at -20°C; for long-term stability (≤6 months), use -80°C. To dissolve, warm the vial to 37°C and sonicate briefly. Prepare working solutions fresh to avoid degradation, and use inert gas (e.g., nitrogen) to purge stock solutions . Always use protective equipment (N95 mask, gloves) due to its irritant properties .

Q. What experimental designs are optimal for assessing ETI’s impact on intracellular calcium signaling?

Level : Advanced

ETI triggers Ca2+ release from intracellular stores like the endoplasmic reticulum, as demonstrated in MDCK cells . To study this, use fluorometric calcium indicators (e.g., Fluo-4 AM) in live-cell imaging. Pre-incubate cells with ETI (5–20 μM) for 30 minutes, then measure Ca2+ flux after agonist stimulation (e.g., A23187). Include controls with thapsigargin (ER Ca2+ depletor) and EGTA (extracellular Ca2+ chelator) to distinguish store-operated vs. receptor-mediated pathways. GPR40 activation by ETI also induces Ca2+ mobilization via Gαq/11 coupling, which can be quantified using Gal4-Elk1 reporter systems in CHO cells .

Q. How does ETI compare to other LOX inhibitors in modulating eicosanoid biosynthesis in physiological models?

Level : Advanced

ETI’s potency and specificity differ from inhibitors like ETYA (broad LOX/COX inhibitor) or MK886 (5-LOX-specific). In guinea pig bronchus models, 20 μM ETI reduced anandamide-induced vanilloid receptor activation by ~75%, comparable to 10 μM ETYA . However, ETI does not inhibit COX-2-mediated PGE2 synthesis in keratinocytes, unlike ETYA . For comparative studies, use LC-MS/MS to quantify metabolites (e.g., LTC4, HETEs) and include dual-inhibitor cohorts to assess off-target effects.

Q. What methodologies are recommended for profiling ETI’s metabolic fate in enzymatic systems?

Level : Advanced

ETI undergoes oxygenation by prostaglandin endoperoxide synthase (PGES) and cytochrome P450 (CYP). In ram vesicular gland microsomes, PGES converts ETI into (11R)-hydroxy-5,8,12-ETI and epoxy-alcohol derivatives via radical intermediates. Use [1-14C]-labeled ETI and HPLC/GC-MS to identify metabolites. For CYP-mediated pathways (e.g., in liver microsomes), incubate ETI with NADPH-regenerating systems and analyze dihydroxy/epoxy products. Inhibitors like diclofenac (PGES) or ketoconazole (CYP) can delineate metabolic routes .

Q. How can ETI’s effects on enzyme kinetics be quantified in purified lipoxygenase systems?

Level : Advanced

Purify LOX isoforms (e.g., human placental 12-LOX) via concanavalin A affinity chromatography. Assay dioxygenase activity using linoleic acid (0.79 mM Km) and monitor O2 consumption polarographically. Pre-incubate with ETI (10–100 μM) and measure Vmax reduction. For hydroperoxidase activity, use benzidine co-oxidation assays. Note that Ca2+ (1–100 μM) and ATP (10–400 nM) enhance both activities, while ETI inhibits them competitively (IC50 ~24 μM for 5-LOX) .

Q. What are the best practices for evaluating ETI’s role in receptor-ligand interactions, such as FFA1 or GPR40?

Level : Advanced

For GPR40/FFA1 studies, use HEK293 cells transfected with human receptors. Measure Ca2+ flux via FLIPR or aequorin luminescence. ETI activates GPR40 with pEC50 5.7, making it a reference agonist. Compare with DHA (22:6n−3) or stearidonic acid (18:4n−3) to assess SAR trends. Co-expression with chimeric G-proteins (e.g., Gαq/i) and pertussis toxin (blocks Gi/o) can confirm coupling specificity .

Q. How does ETI influence angiogenesis or osteoblast function in cellular models?

Level : Advanced

Inhibition studies show ETI (10–50 μM) suppresses angiogenesis in HUVECs by reducing VEGF-induced tube formation (Matrigel assays). For osteoblasts, ETI decreases mineralization (Alizarin Red staining) and ALP activity at 20 μM, likely via LOX-dependent suppression of BMP-2 signaling. Include ω-3 fatty acids (e.g., EPA) as comparators to isolate LOX-specific vs. PUFA-mediated effects .

Q. What analytical techniques are critical for validating ETI’s purity and structure in research settings?

Level : Basic

Confirm ETI purity (≥98%) via reverse-phase HPLC (C18 column, methanol/water gradient). Validate structure using NMR (1H/13C) and high-resolution MS (ESI-TOF). SMILES: CCCCCCCCC#CCC#CCC#CCCCC(O)=O . For quantification, use GC-FID with methyl ester derivatization or LC-MS in negative ion mode .

Q. How can researchers resolve contradictions in ETI’s reported potency across different studies?

Level : Advanced

Variability in ETI’s ID50 values (e.g., 5 μM in mast cells vs. 24 μM in platelets) may stem from cell-specific LOX expression or assay conditions. Standardize by:

特性

IUPAC Name |

icosa-5,8,11-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYNLPMPYBYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159018 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13488-22-7 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11-EICOSATRIYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。